

# Physical and chemical properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

**Cat. No.:** B1330900

[Get Quote](#)

## An In-depth Technical Guide on 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, particularly 5-(4-nitrophenyl)furan-2-carbaldehyde and other nitrophenylfuran isomers, to provide a comparative context for researchers. The guide covers the synthesis, characterization, and potential therapeutic applications of this class of compounds, with a focus on their antimicrobial and anticancer activities. Detailed experimental protocols and proposed mechanisms of action are also discussed.

## Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.<sup>[1]</sup> Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, have been investigated for their potential as antimicrobial and antitumor agents.<sup>[1]</sup> The introduction of a nitrophenyl group

at the 5-position of the furan ring can significantly influence the compound's biological activity. The nitro group is a key pharmacophore in many antimicrobial drugs, where its enzymatic reduction within target cells leads to the formation of cytotoxic reactive nitrogen species.[\[2\]](#)[\[3\]](#) This guide focuses specifically on **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**, a derivative with potential for further investigation in drug discovery and development.

## Chemical and Physical Properties

Specific experimental data on the physical and chemical properties of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** are not readily available in the current literature. However, data for the closely related compound, 5-(4-nitrophenyl)furan-2-carbaldehyde (CAS 7147-77-5), and other isomers can provide valuable insights.

## Compound Identification

| Property          | 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | 5-(4-Nitrophenyl)furan-2-carbaldehyde                                    |
|-------------------|------------------------------------------------|--------------------------------------------------------------------------|
| IUPAC Name        | 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | 5-(4-nitrophenyl)furan-2-carbaldehyde <a href="#">[4]</a>                |
| Synonyms          | Not available                                  | 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural <a href="#">[4]</a> |
| CAS Number        | Not available                                  | 7147-77-5 <a href="#">[4]</a>                                            |
| Molecular Formula | C12H9NO4                                       | C11H7NO4 <a href="#">[4]</a>                                             |
| Molecular Weight  | 231.21 g/mol                                   | 217.18 g/mol <a href="#">[4]</a>                                         |

## Physicochemical Properties (of Analogs)

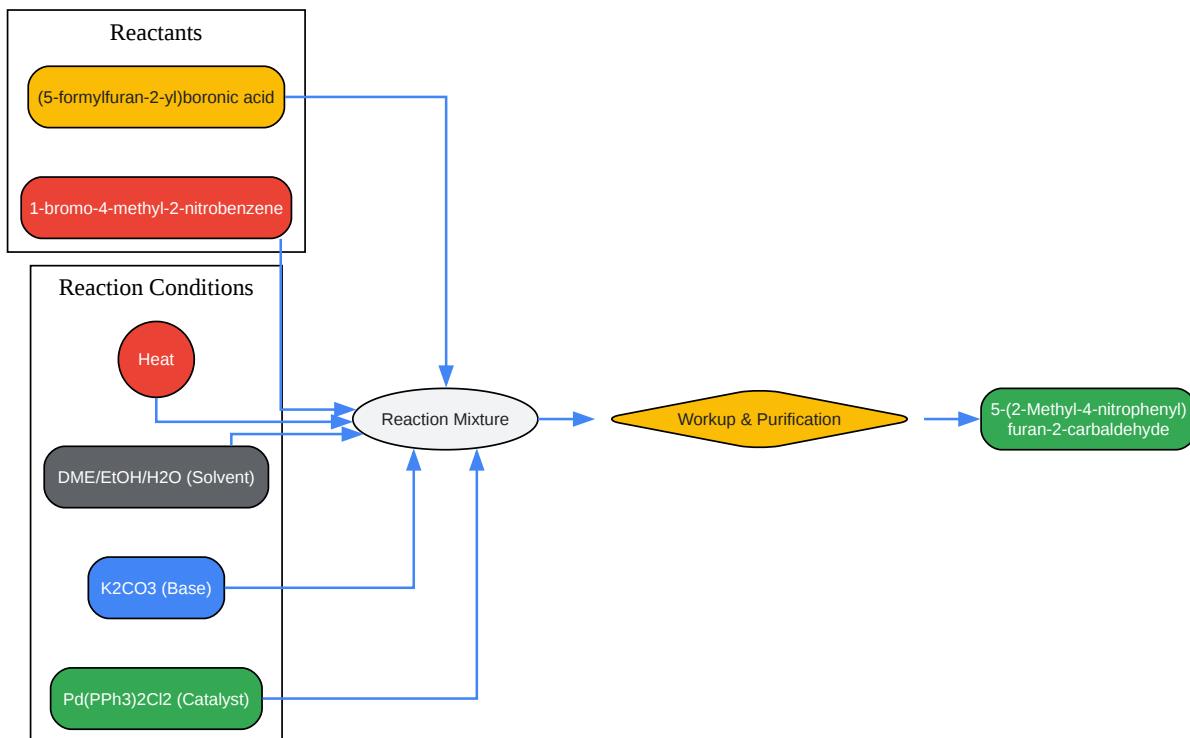
The following table summarizes the available physicochemical data for isomers of 5-(nitrophenyl)furan-2-carbaldehyde. This comparative data is essential for estimating the properties of the 2-methyl-4-nitro derivative.

| Property                                                         | 5-(2-Nitrophenyl)furan-2-carbaldehyde | 5-(3-Nitrophenyl)furan-2-carbaldehyde | 5-(4-Nitrophenyl)furan-2-carbaldehyde                       |
|------------------------------------------------------------------|---------------------------------------|---------------------------------------|-------------------------------------------------------------|
| Melting Point (°C)                                               | Not available                         | Not available                         | 204-206[5]                                                  |
| Boiling Point (°C)                                               | Not available                         | Not available                         | Not available                                               |
| Solubility                                                       | Not available                         | Not available                         | Slightly soluble in DMSO and Ethyl Acetate (when heated)[6] |
| Standard Enthalpy of Sublimation (kJ/mol at 298.15 K)            | 118.5 ± 2.0[7]                        | 120.9 ± 1.8[7]                        | 124.8 ± 1.9[7]                                              |
| Standard Enthalpy of Formation (crystalline, kJ/mol at 298.15 K) | -110.1 ± 6.2[7]                       | -138.3 ± 6.1[7]                       | -142.1 ± 6.0[7]                                             |

## Experimental Protocols

### Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

A general procedure for the synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described and involves a Suzuki coupling reaction.[8]


Materials:

- 1-bromo-4-methyl-2-nitrobenzene
- (5-formylfuran-2-yl)boronic acid
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethoxyethane (DME)

- Ethanol
- Water

**Procedure:**

- In a suitable reaction vessel, combine 1-bromo-4-methyl-2-nitrobenzene (926  $\mu$ mol), (5-formylfuran-2-yl)boronic acid (1.11 mmol), and potassium carbonate (1.85 mmol).[8]
- Add a solvent mixture of dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).[8]
- To the mixture, add dichlorobis(triphenylphosphine)palladium(II) (92.6  $\mu$ mol).[8]
- The reaction mixture is then typically heated under an inert atmosphere until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
- Purification of the crude product can be achieved by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

### Synthesis of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**.

## General Protocol for Characterization

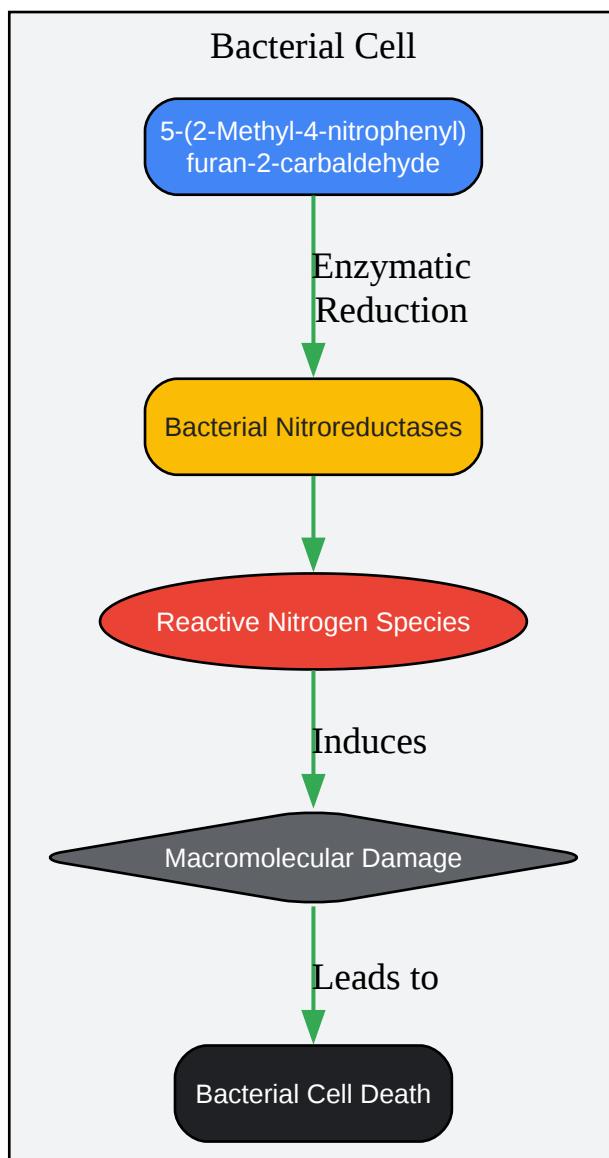
The characterization of novel 5-aryl-furan-2-carbaldehyde derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound.[\[1\]](#)

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance 400 MHz)
- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Shimadzu FT-IR 157)
- Mass Spectrometer (e.g., SHIMADZU LCMS-8030)
- Melting Point Apparatus

#### Procedures:

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:
  - Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. For **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**, one would expect to see signals corresponding to the aldehyde proton, the furan ring protons, the aromatic protons on the nitrophenyl ring, and the methyl group protons.
- Infrared (IR) Spectroscopy:
  - Prepare a sample of the compound, for example, as a KBr pellet.
  - Record the IR spectrum.
  - Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, the C-NO<sub>2</sub> stretches of the nitro group, and the C-H stretches of the aromatic and furan rings.
- Mass Spectrometry (MS):
  - Analyze the compound using a mass spectrometer to determine its molecular weight.


- The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
- Melting Point Determination:
  - Determine the melting point of the purified solid product using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

## Biological Activity and Potential Applications

While specific biological data for **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** is scarce, the broader class of nitrofuran derivatives has well-documented biological activities.

### Antimicrobial Activity

Nitrofuran compounds are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive and cytotoxic intermediates.[2][10] These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[9] It is plausible that **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** would exhibit similar antibacterial properties.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jocpr.com](http://jocpr.com) [jocpr.com]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]
- 6. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(2-METHYL-4-NITROPHENYL)-2-FURALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330900#physical-and-chemical-properties-of-5-2-methyl-4-nitrophenyl-furan-2-carbaldehyde>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)